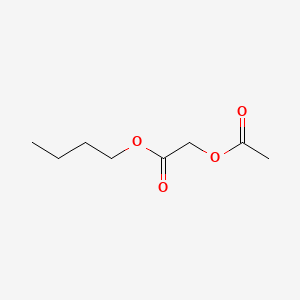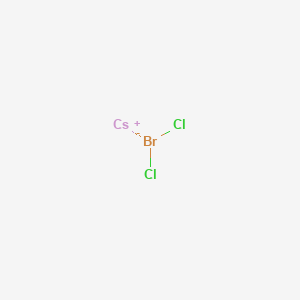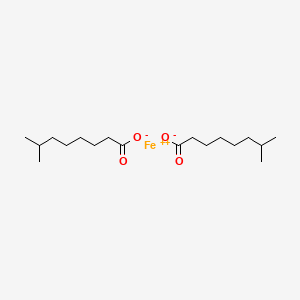
Iron(2+) isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) isononanoate, also known as ferrous isononanoate, is a coordination compound where iron is in the +2 oxidation state. This compound is often used in various industrial applications due to its unique chemical properties. It is typically found as a light yellow to brown powder and is soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(2+) isononanoate can be synthesized through the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with isononanoic acid. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent oxidation of the iron(2+) ion. The general reaction can be represented as: [ \text{Fe}^{2+} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO})_2 + 2 \text{H}^+ ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where iron(2+) salts are reacted with isononanoic acid under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: Iron(2+) isononanoate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(2+) can be reduced to metallic iron under strong reducing conditions.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or chelating agents.
Major Products:
Oxidation: Iron(3+) isononanoate or iron(3+) oxide.
Reduction: Metallic iron.
Substitution: New iron(2+) complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(2+) isononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems as a source of iron.
Medicine: Explored for its use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of iron(2+) isononanoate involves the release of iron(2+) ions, which can participate in various biochemical and chemical processes. In biological systems, iron(2+) ions are essential for oxygen transport, DNA synthesis, and electron transport. The isononanoate ligands help to stabilize the iron(2+) ions and facilitate their controlled release.
Comparación Con Compuestos Similares
- Iron(2+) acetate
- Iron(2+) oxalate
- Iron(2+) citrate
- Iron(2+) gluconate
Each of these compounds has distinct properties and applications, making iron(2+) isononanoate a valuable addition to the family of iron(2+) carboxylates.
Propiedades
Número CAS |
69346-26-5 |
|---|---|
Fórmula molecular |
C18H34FeO4 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
iron(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Fe/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
LPSSHJYHZOQGFL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


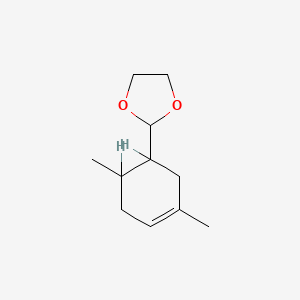

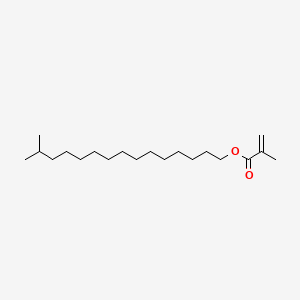

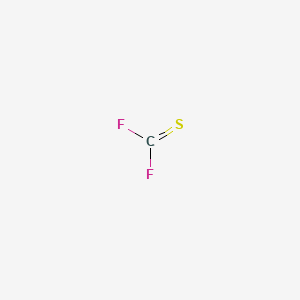
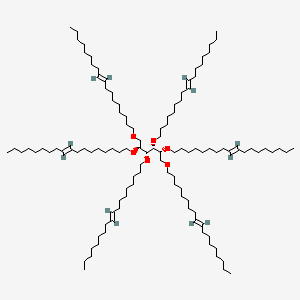


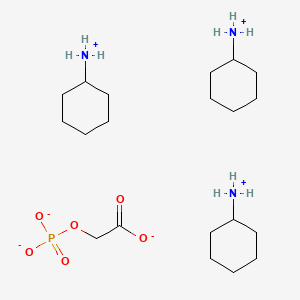
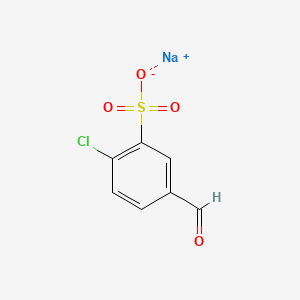
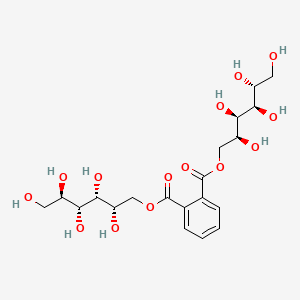
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
